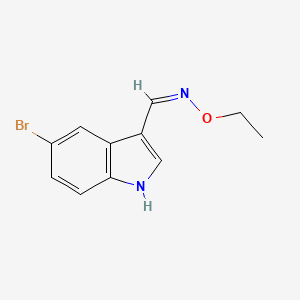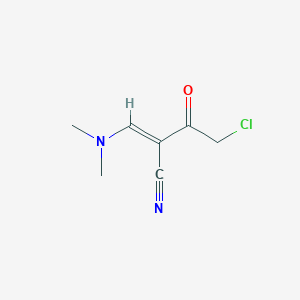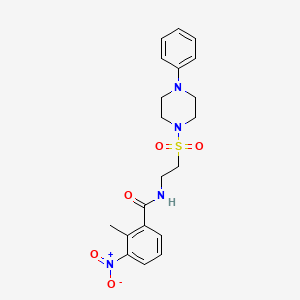![molecular formula C13H18N2O B2773737 [3-(Piperidine-1-carbonyl)phenyl]methanamine CAS No. 1016688-66-6](/img/structure/B2773737.png)
[3-(Piperidine-1-carbonyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-(Piperidine-1-carbonyl)phenyl]methanamine” is a chemical compound with the CAS Number: 1016688-66-6 . It has a molecular weight of 218.3 . The compound is typically stored at room temperature and is available in oil form .
Molecular Structure Analysis
The IUPAC Name for this compound is [3- (1-piperidinylcarbonyl)phenyl]methanamine . The InChI Code is 1S/C13H18N2O/c14-10-11-5-4-6-12 (9-11)13 (16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10,14H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“[3-(Piperidine-1-carbonyl)phenyl]methanamine” is an oil at room temperature . It has a molecular weight of 218.3 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Asymmetric Synthesis
Piperidine derivatives, such as those synthesized via asymmetric methods, play a critical role in the development of pharmaceuticals and complex organic molecules. One study describes the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, showcasing methodologies for creating stereochemically rich scaffolds, which are pivotal in drug design and synthesis (Froelich et al., 1996).
Analytical Characterization
Analytical techniques for characterizing psychoactive arylcyclohexylamines, which share structural motifs with piperidine derivatives, have been developed. These methods are crucial for identifying compounds in biological matrices, aiding forensic toxicology and pharmacokinetic studies (De Paoli et al., 2013).
Catalytic Applications
Research into the catalytic properties of piperidine-based compounds has led to advancements in organic synthesis. For instance, pincer palladacycles derived from piperidine analogs have shown promise in catalysis, underscoring the versatility of these compounds in facilitating chemical transformations (Roffe et al., 2016).
Neuroprotective Applications
Compounds combining piperidine structures with other bioactive molecules have been explored for their neuroprotective effects. For example, the combination of Quercetin and piperine demonstrated potent neuroprotective capabilities against neurotoxicity in rats, suggesting a therapeutic potential for neurodegenerative diseases (Singh et al., 2017).
Anticancer Research
Piperidine derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. This research contributes to the ongoing search for new anticancer agents, highlighting the importance of piperidine scaffolds in medicinal chemistry (Vinaya et al., 2011).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H318, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and washing thoroughly after handling (P264) .
properties
IUPAC Name |
[3-(aminomethyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-10-11-5-4-6-12(9-11)13(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUHWQCMQXFLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(4-chloro-3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2773656.png)




![1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole](/img/structure/B2773663.png)
![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2773664.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773665.png)

![7-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]heptanoic acid](/img/structure/B2773670.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2773674.png)

